Ethyl 3-amino-4-methylcyclohexane-1-carboxylate
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Overview
Description
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclohexane, featuring an ethyl ester group, an amino group, and a methyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-methylcyclohexane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and methyl groups.
Esterification: The carboxylate group is introduced by esterification, where the carboxylic acid derivative is reacted with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis, releasing the active carboxylate form. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-1-methylcyclohexane-1-carboxylate
- Ethyl 4-methylcyclohexane-1-carboxylate
Uniqueness
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate is unique due to the specific positioning of the amino and methyl groups on the cyclohexane ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 3-amino-4-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h7-9H,3-6,11H2,1-2H3 |
InChI Key |
CENWWPCJOYRDPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)N)C |
Origin of Product |
United States |
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